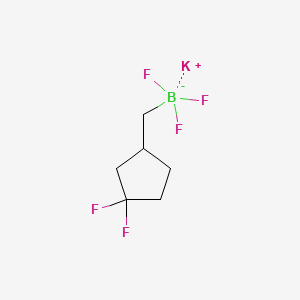
Potassium ((3,3-difluorocyclopentyl)methyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C6H9BF5K
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide typically involves the reaction of 3,3-difluorocyclopentylmethyl bromide with potassium trifluoroborate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide may involve larger-scale reactors and more efficient purification techniques. The use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, advanced purification methods such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoroboranuide group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The boron center in the compound can undergo oxidation and reduction reactions, leading to the formation of various boron-containing products.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopentyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is explored for its potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide exerts its effects involves the interaction of the boron center with various molecular targets. In biological systems, the boron atom can form stable complexes with biomolecules, leading to potential therapeutic effects. The compound’s ability to participate in various chemical reactions also makes it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate: A simpler boron-containing compound used in similar coupling reactions.
3,3-Difluorocyclopentylmethyl bromide: A precursor in the synthesis of potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide.
Potassium phenyltrifluoroborate: Another boron-containing compound used in organic synthesis.
Uniqueness
Potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide is unique due to the presence of both the cyclopentyl and trifluoroboranuide groups, which impart distinct chemical properties
Properties
Molecular Formula |
C6H9BF5K |
|---|---|
Molecular Weight |
226.04 g/mol |
IUPAC Name |
potassium;(3,3-difluorocyclopentyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF5.K/c8-6(9)2-1-5(3-6)4-7(10,11)12;/h5H,1-4H2;/q-1;+1 |
InChI Key |
SFZWDZVRUMTVCN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1CCC(C1)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


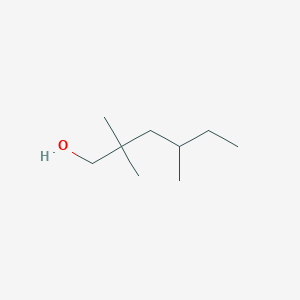
![3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid](/img/structure/B13628854.png)
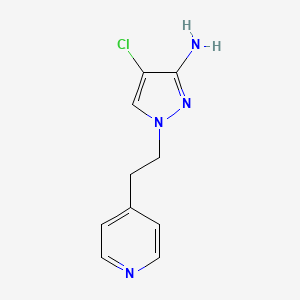
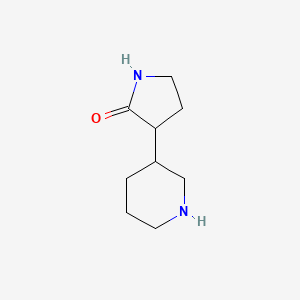
![Spiro[2.5]octane-6-sulfonyl fluoride](/img/structure/B13628861.png)

![tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride](/img/structure/B13628873.png)




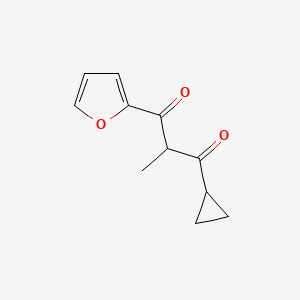
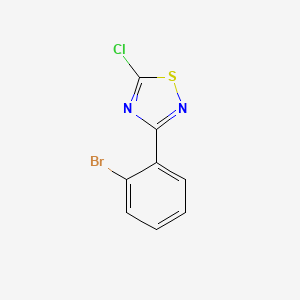
![tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B13628900.png)
